Potassium 3-sulphonatopropyl acrylate

Description

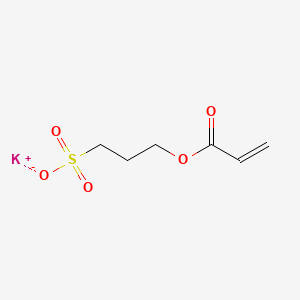

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-prop-2-enoyloxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFOXJWBPGONDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014889 | |

| Record name | Potassium 3-sulfopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-20-1 | |

| Record name | 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 3-sulfopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-sulphonatopropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Mechanisms and Kinetics of Potassium 3 Sulphonatopropyl Acrylate

Free Radical Polymerization of Potassium 3-Sulphonatopropyl Acrylate (B77674)

Conventional free radical polymerization is a common method for synthesizing poly(Potassium 3-sulphonatopropyl acrylate). This process involves the sequential steps of initiation, propagation, and termination, where a free radical species initiates the polymerization of the monomer.

The initiation of KSPA polymerization can be achieved using thermal initiators or, more commonly at lower temperatures, redox initiator systems. cmu.eduaiche.org Redox systems are advantageous as they generate radicals at moderate temperatures, often between 0-50 °C, through an oxidation-reduction reaction, which can minimize side reactions and prevent boiling of the monomer or solvent. aiche.orgresearchgate.net

A widely used redox pair for the polymerization of KSPA in aqueous solutions is the ammonium persulfate (APS) and tetramethylethylene diamine (TMEDA) system. nih.gov In this system, APS acts as the oxidant, and TMEDA serves as the reductant or catalyst. The mechanism involves the transfer of an electron, leading to the decomposition of the persulfate ion (S₂O₈²⁻) into sulfate radicals (SO₄⁻•), which then initiate the polymerization by attacking the vinyl group of the KSPA monomer.

Another common redox couple is benzoyl peroxide (BPO) and N,N-dimethylaniline (DMA). mdpi.com The initiation mechanism involves an electron transfer from the nitrogen atom of the aniline to the peroxide, causing the dissociation of the weak oxygen-oxygen bond and generating free radicals that start the polymerization process. mdpi.com

The general mechanism for redox initiation can be summarized as: Oxidant + Reductant → Radicals

| Oxidant | Reductant | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Ammonium Persulfate (APS) | Tetramethylethylene Diamine (TMEDA) | Aqueous solution, Room temperature | nih.gov |

| Benzoyl Peroxide (BPO) | N,N-dimethylaniline (DMA) | Organic or aqueous media, Room temperature | mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Ascorbic Acid (AA) with Fe²⁺ catalyst | Aqueous solution, Low temperature | researchgate.net |

| Potassium Persulfate (KPS) | Sodium Metabisulfite | Aqueous solution, Low temperature | epa.gov |

The kinetics of the free radical polymerization of KSPA are sensitive to several reaction parameters, including monomer concentration, initiator concentration, and temperature.

Monomer and Initiator Concentration: The rate of polymerization is typically proportional to the monomer concentration and to the square root of the initiator concentration. Studies on the copolymerization of KSPA with acrylic acid have shown that an increase in the KSPA content leads to a decrease in the gel time, indicating that KSPA has a higher reactivity and reacts faster than acrylic acid under these conditions. researchgate.net The rate of polymerization of acrylonitrile using a redox system was found to be dependent on the square of the monomer concentration and to have a half-order dependence on the persulfate concentration. cmu.edu

Temperature: While redox initiators allow for polymerization at lower temperatures, temperature still plays a role in the reaction rate. An increase in temperature generally leads to a higher rate of radical formation and, consequently, a faster polymerization rate. However, excessively high temperatures can lead to uncontrolled polymerization and undesirable side reactions.

Redox Component Ratio: In redox-initiated systems, the ratio of the oxidant to the reductant can significantly affect the rate of initiation. For the BPO/DMA system, adjusting the concentration ratio can optimize the rate of radical generation for a specific application, such as frontal polymerization. mdpi.com

| Sample Code | KSPA (mol%) | Acrylic Acid (mol%) | Gel Time (min) |

|---|---|---|---|

| KSPA100 | 100 | 0 | 1.13 |

| KSPA80 | 80 | 20 | 2.51 |

| KSPA65 | 65 | 35 | 3.10 |

| KSPA50 | 50 | 50 | 4.56 |

| KSPA35 | 35 | 65 | 5.11 |

| KSPA20 | 20 | 80 | 7.11 |

Data adapted from a study on poly(potassium, 3-sulfopropyl acrylate-acrylic acid) gels. researchgate.net

Chain Propagation: Once a primary radical is generated from the initiator, it adds to the double bond of a KSPA monomer, forming a new, larger radical. This new radical then attacks another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. This step is known as propagation.

Termination: The growth of a polymer chain is halted by termination reactions, which deactivate the radical at the end of the chain. For acrylates, termination can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two polymer chains: one with a saturated end and another with an unsaturated end group.

Research on acrylate polymerization indicates that termination is a complex, diffusion-controlled process. researchgate.netcanterbury.ac.nz While traditionally combination was considered a major pathway, some studies suggest that at lower temperatures, disproportionation is the exclusive termination mechanism for acrylate radicals. researchgate.net The specific pathway can be influenced by factors such as temperature and radical concentration.

Controlled Radical Polymerization Methodologies

To achieve better control over the polymer architecture, molecular weight, and molecular weight distribution (polydispersity), controlled radical polymerization (CRP) techniques are employed. researchgate.net These methods introduce a dynamic equilibrium between active (radical) and dormant species, allowing chains to grow more uniformly.

RAFT polymerization is a versatile CRP technique that can be used for a wide range of monomers, including functional acrylates. The control in RAFT is achieved by adding a specific chain transfer agent (CTA), typically a dithioester, trithiocarbonate, dithiocarbamate, or xanthate. mdpi.com

The mechanism involves a rapid equilibrium between growing polymer chains and dormant chains capped by the CTA. This process ensures that all chains have an equal opportunity to grow, resulting in polymers with a narrow molecular weight distribution (low polydispersity index, PDI) and predictable molecular weights. For methacrylates, dithiobenzoate-based CTAs like 4-cyano-4-(thiobenzoylthio)pentanoic acid have proven effective, and similar agents are suitable for acrylates. acs.org

RAFT polymerization is particularly useful for synthesizing block copolymers. This can be achieved by using a pre-existing polymer chain that has been functionalized to act as a macro-chain transfer agent (macro-CTA). nih.gov

The synthesis process typically involves two steps:

A first polymer block is synthesized using a conventional method like RAFT, atom transfer radical polymerization (ATRP), or ring-opening polymerization (ROP). The end of this polymer is then converted into a CTA group. For example, a hydroxyl-terminated polymer can be reacted to attach a dithioester group. nih.gov

This macro-CTA is then used in a second polymerization step with a different monomer, in this case, KSPA. The KSPA monomers add to the CTA end of the first polymer, growing the second block and forming a well-defined block copolymer.

This strategy allows for the creation of complex architectures, such as amphiphilic block copolymers, by combining a hydrophobic polymer block with a hydrophilic poly(this compound) block. acs.orgnih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Control over Polymer Molecular Weight and Dispersity

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). The key to this control lies in the careful selection of the RAFT agent, which reversibly deactivates propagating polymer chains, allowing for the simultaneous growth of all chains. This leads to a linear increase in molecular weight with monomer conversion and a low dispersity index (Đ), typically below 1.3. nih.gov

The degree of polymerization (DP) in a RAFT polymerization can be predicted by the ratio of the initial monomer concentration ([M]₀) to the initial RAFT agent concentration ([CTA]₀), as shown in the following equation:

DP = ([M]₀ / [CTA]₀) × conversion

By manipulating this ratio, polymers with targeted molecular weights can be synthesized. For instance, a higher [M]₀/[CTA]₀ ratio will result in a higher molecular weight polymer. The choice of RAFT agent is also crucial, as its transfer constant influences the rate of chain equilibration and, consequently, the control over dispersity. For acrylate monomers, dithiobenzoates and trithiocarbonates are commonly employed RAFT agents that provide good control.

Interactive Data Table: Predicted Molecular Weight in RAFT Polymerization

| [M]₀/[CTA]₀ Ratio | Monomer Conversion (%) | Predicted Degree of Polymerization (DP) |

|---|---|---|

| 100 | 90 | 90 |

| 200 | 90 | 180 |

| 500 | 90 | 450 |

| 100 | 50 | 50 |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another robust method for achieving controlled polymerization of a wide variety of monomers, including acrylates. This technique relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which alternates between a lower and a higher oxidation state to activate and deactivate the propagating polymer chains.

Catalyst Systems and Ligand Design for Acrylate Monomers

The success of ATRP for acrylate monomers is highly dependent on the design of the catalyst system, which consists of a transition metal salt (e.g., CuBr) and a ligand. The ligand plays a critical role in solubilizing the metal salt and tuning the catalyst's activity and redox potential. For the polymerization of functional monomers like this compound, the choice of ligand is particularly important to ensure catalyst stability and efficiency in the polymerization medium.

Nitrogen-based ligands, such as substituted bipyridines and multidentate amines, are widely used in the ATRP of acrylates. For instance, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris[2-(dimethylamino)ethyl]amine (Me₆TREN) have been successfully employed as ligands for the ATRP of various acrylate monomers, leading to polymers with low dispersity. mdpi.comcmu.edu

A study on the ATRP of a similar monomer, potassium 3-sulfopropyl methacrylate (SPMA), utilized a Cu/bipyridine catalyst system in a water/DMF mixed solvent. acs.orgresearchgate.net This highlights the importance of selecting a ligand that can form a stable and active catalyst complex in polar or aqueous media, which is often necessary for the polymerization of water-soluble monomers. The addition of a Cu(II) species (deactivator) is also crucial for establishing the ATRP equilibrium and achieving good control over the polymerization, leading to polydispersities in the range of 1.15–1.25. acs.orgresearchgate.net

Controlled Synthesis of Advanced Polymer Architectures

A significant advantage of ATRP is its ability to produce polymers with complex and well-defined architectures. mdpi.com This is achieved by utilizing the living nature of the polymerization, where the polymer chains retain their active halogen end-groups and can be re-initiated to form more complex structures.

Block Copolymers: By sequentially adding different monomers, well-defined block copolymers can be synthesized. For example, a macroinitiator of poly(this compound) can be synthesized first, followed by the addition of a second monomer to grow the next block. The synthesis of amphiphilic block copolymers of potassium 3-sulfopropyl methacrylate and methyl methacrylate has been demonstrated using this approach. acs.orgresearchgate.net

Star Polymers: Star polymers, consisting of multiple polymer arms radiating from a central core, can be prepared using two main ATRP strategies: the "core-first" and "arm-first" methods. In the "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. cmu.edu The "arm-first" method involves synthesizing linear polymer arms with an active end-group, which are then attached to a multifunctional cross-linking agent.

Polymerization Kinetics and Reaction Rate Modeling

Understanding the kinetics of polymerization is essential for controlling the reaction and predicting the properties of the resulting polymer. The rate of polymerization and the evolution of molecular weight and dispersity are governed by a set of kinetic parameters.

Determination of Kinetic Rate Laws for Polymerization

The rate of a controlled radical polymerization is influenced by the concentrations of monomer, initiator, and catalyst, as well as the rate constants of activation, deactivation, and propagation. For ATRP, the rate of polymerization (Rₚ) can be described by the following equation:

Rₚ = kₚ[M][P•]

where kₚ is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. The concentration of propagating radicals is determined by the ATRP equilibrium constant (Kₐₜᵣₚ = kₐ/kₔ), where kₐ and kₔ are the rate constants of activation and deactivation, respectively.

Kinetic studies of the ATRP of acrylates have shown that the polymerization often follows first-order kinetics with respect to the monomer concentration, which is indicative of a constant concentration of propagating radicals. cmu.edu Linear kinetic plots of ln([M]₀/[M]) versus time are characteristic of a well-controlled ATRP process. acs.orgresearchgate.net

For the ATRP of potassium 3-sulfopropyl methacrylate, linear kinetic plots were observed up to high monomer conversions, demonstrating good control over the polymerization. acs.orgresearchgate.net The apparent propagation rate constant can be determined from the slope of these plots.

Theoretical Models for Predicting Polymerization Behavior

Mathematical modeling and computer simulations are powerful tools for predicting the outcome of a polymerization reaction and for optimizing reaction conditions. These models can predict the evolution of monomer conversion, average molecular weight, and dispersity over time.

For RAFT polymerization, kinetic models have been developed that take into account the various elementary reactions, including initiation, propagation, termination, and the RAFT pre-equilibrium and main equilibrium. researchgate.netadvancedsciencenews.com These models can be used to simulate the effect of different RAFT agents and reaction conditions on the polymerization outcome.

Similarly, kinetic models for ATRP have been established to predict the polymerization behavior. researchgate.net These models consider the concentrations of all species involved in the ATRP equilibrium and the relevant rate constants. By solving the set of differential equations that describe the rate of change of each species, the progress of the polymerization can be simulated. These simulations can aid in the selection of appropriate catalyst systems and reaction conditions to achieve a desired polymer product.

Copolymerization Strategies and Complex Polymer Architectures

Homopolymerization and Polyelectrolyte Formation

The homopolymerization of Potassium 3-sulphonatopropyl acrylate (B77674) yields a strong polyelectrolyte, poly(potassium 3-sulphonatopropyl acrylate) (PSPA). This process can be achieved through conventional free-radical polymerization or controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragment-ation chain Transfer (RAFT) polymerization. researchgate.netnih.gov

Conventional radical polymerization, often initiated by thermal initiators like ammonium persulfate (APS) in an aqueous solution, is a straightforward method to produce high molecular weight PSPA. nih.gov However, for applications requiring well-defined polymer architectures and narrow molecular weight distributions, CRP methods are preferred. researchgate.net For instance, the ATRP of a similar monomer, potassium 3-sulfopropyl methacrylate (SPMA), has been successfully carried out in a mixed solvent system of water and dimethylformamide (DMF) to achieve good control over the polymerization process, resulting in polymers with low polydispersity. researchgate.net While homopolymerization of SPMA in pure water was found to be poorly controlled, the addition of a co-solvent and optimization of the catalyst system were crucial for achieving a well-defined polyelectrolyte. researchgate.net

Similarly, RAFT polymerization has been employed to synthesize well-defined PSPA homopolymers that can subsequently be used as macro-chain transfer agents (macro-CTAs) for the synthesis of more complex architectures like block copolymers. researchgate.net The resulting PSPA is a water-soluble polyelectrolyte with its properties being highly dependent on the ionic strength of the surrounding medium.

Table 1: Polymerization Methods for Sulfonated Acrylate and Methacrylate Monomers

| Polymerization Technique | Monomer | Initiator/Catalyst System | Solvent | Key Findings |

|---|---|---|---|---|

| Free Radical Polymerization | This compound (SPA) | Ammonium Persulfate (APS) / Tetramethylethylenediamine (TMEDA) | Water | Synthesis of crosslinked hydrogels with good mechanical resilience and biocompatibility. nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Potassium 3-sulfopropyl methacrylate (SPMA) | CuCl/CuCl2/Bipyridine | Water/DMF | Poor control in pure water; good control (Polydispersity Index ~1.15-1.25) in water/DMF mixture. researchgate.net |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Potassium 3-sulfopropyl methacrylate (KSPMA) | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDTPA) | Water | Synthesis of well-defined macro-chain transfer agents for subsequent block copolymerization. researchgate.net |

Copolymerization with Co-monomers for Functional Materials

Copolymerization of this compound with various co-monomers allows for the tailoring of material properties, leading to the development of functional materials with a broad range of applications.

Statistical and Gradient Copolymer Synthesis

Statistical copolymers of SPA can be synthesized with a variety of monomers to impart specific functionalities. For instance, the copolymerization of SPA with thermo-responsive monomers like N-isopropyl acrylamide (B121943) (NIPA) results in the formation of anionic thermo-sensitive hydrogels. researchgate.net The incorporation of the anionic SPA monomer can significantly influence the swelling properties and the lower critical solution temperature (LCST) of the resulting hydrogel.

Controlled radical polymerization techniques are particularly advantageous for the synthesis of statistical and gradient copolymers with precise control over the monomer sequence distribution. nih.gov While specific examples of gradient copolymers containing SPA are not extensively detailed in the provided search results, the principles of CRP suggest that by controlling the feed ratio of the monomers during polymerization, a gradient in the composition along the polymer chain can be achieved. This gradual change in monomer composition can lead to unique material properties that are distinct from those of random or block copolymers.

Block Copolymer Architectures for Amphiphilic Systems

Block copolymers containing a hydrophilic PSPA segment and a hydrophobic block exhibit amphiphilic properties, leading to self-assembly in aqueous solutions.

The synthesis of amphiphilic block copolymers incorporating SPA is often achieved through controlled radical polymerization techniques. researchgate.netrug.nl A common strategy involves the synthesis of a macroinitiator or a macro-CTA from one monomer, followed by the chain extension with the second monomer. For example, a hydrophobic polymer block can be synthesized first, and then used to initiate the polymerization of SPA to form a diblock copolymer.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the direct synthesis of amphiphilic block copolymers of potassium 3-sulfopropyl methacrylate (SPMA) with methyl methacrylate (MMA). researchgate.net This "grafting-from" approach allows for the creation of well-defined block copolymers without the need for protecting group chemistry. researchgate.net Similarly, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful tool for synthesizing these architectures, offering excellent control over molecular weight and dispersity. rug.nl A protected form of the sulfonated monomer is sometimes used during polymerization, followed by a deprotection step to reveal the hydrophilic sulfonate groups. rug.nlrug.nl

Table 2: Synthesis of Amphiphilic Block Copolymers Containing Sulfonated Monomers

| Polymerization Method | Hydrophilic Monomer | Hydrophobic Co-monomer | Key Features of Synthesis | Resulting Architecture |

|---|---|---|---|---|

| ATRP | Potassium 3-sulfopropyl methacrylate (SPMA) | Methyl Methacrylate (MMA) | Direct synthesis in a water/DMF mixed solvent. researchgate.net | Diblock copolymer: P(SPMA)-b-P(MMA) |

| RAFT | Protected 3-sulfopropyl methacrylate | Methyl Acrylate (MA) | One-pot synthesis involving polymerization of a protected monomer followed by in-situ deprotection. rug.nl | Diblock copolymer: P(MA)-b-P(SPA) |

| RAFT | Potassium 3-sulfopropyl methacrylate (KSPMA) | Benzyl Methacrylate (BzMA) and Methacrylic Acid (MAA) | RAFT-mediated Polymerization-Induced Self-Assembly (PISA) in water. researchgate.net | Diblock copolymer: P(KSPMA)-b-P(BzMA-co-MAA) |

Amphiphilic block copolymers containing a PSPA block spontaneously self-assemble in aqueous solutions to form various nanostructures, most commonly micelles. mdpi.com These micelles typically consist of a hydrophobic core formed by the insoluble polymer block and a hydrophilic corona composed of the PSPA chains. mdpi.com The formation and morphology of these self-assembled structures are influenced by factors such as the block copolymer composition, the block lengths, and the surrounding environment (e.g., ionic strength, pH). mdpi.com

The self-assembly of these block copolymers has been studied using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM). For example, diblock copolymers of P(SPMA) and P(MMA) have been shown to form well-defined core-shell spherical micelles in aqueous solutions. researchgate.net The size of these micelles can be controlled by the molecular weight of the constituent blocks. The hydrophilic PSPA corona provides colloidal stability to the micelles and can interact with its environment, making these systems interesting for applications such as drug delivery and nanotechnology. mdpi.com

Graft Copolymerization for Surface Functionalization

Graft copolymerization of this compound is a powerful technique for modifying the surface properties of various materials. nih.gov By covalently attaching PSPA chains onto a substrate, its surface can be rendered more hydrophilic, which can improve properties such as wettability, biocompatibility, and resistance to fouling. mdpi.com

The "grafting from" approach, where the polymerization is initiated from active sites on the surface, is a common method for creating dense polymer brushes. mdpi.com This can be achieved by first immobilizing an initiator on the surface, followed by the polymerization of SPA. Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for surface-initiated polymerization, allowing for the growth of well-defined polymer brushes with controlled thickness and density. mdpi.comdiva-portal.org For example, PSPA brushes have been grafted from polyamide reverse osmosis membranes to enhance their antifouling properties and water flux. mdpi.com The presence of the highly hydrophilic and ionically charged PSPA brushes significantly reduces the contact angle of the membrane surface. mdpi.com

Table 3: Surface Functionalization via Graft Copolymerization of Sulfonated Acrylate Monomers

| Substrate | Grafted Monomer | Polymerization Method | Key Outcome | Application |

|---|---|---|---|---|

| Polyamide (PA) Reverse Osmosis Membrane | 3-Sulfopropyl methacrylate potassium (SPMK) | Atom Transfer Radical Polymerization (ATRP) | Enhanced hydrophilicity (contact angle reduced from 58° to 10°), increased water flux, and high resistance to microbial adhesion. mdpi.com | Antifouling membranes |

| Gold and Si/SiO2 Surfaces | 3-Sulfopropylmethacrylate | Atom Transfer Radical Polymerization (ATRP) | Formation of controlled thickness polymer brushes with good ion-exchange properties. diva-portal.orgunlp.edu.ar | Antibacterial surfaces |

| Thermoplastic Polymers | 3-Sulfopropyl acrylate, potassium salt (SPA-K) | Photoinitiated Grafting | Fabrication of microfluidic devices with functionalized surfaces. polysciences.com | Microfluidics |

Crosslinked Polymer Networks and Hydrogel Formation

Hydrogels based on this compound are three-dimensional polymer networks capable of absorbing large amounts of water. The design of these hydrogels involves the careful selection of a crosslinking agent to form the network structure. Common crosslinkers used in the synthesis of poly(this compound) hydrogels include poly(ethylene glycol) diacrylate (PEGDA) and N,N'-methylenebisacrylamide (BIS). kinampark.com

The synthesis is typically carried out via free radical polymerization in an aqueous solution. nih.gov The monomer and crosslinker are dissolved in water, and the polymerization is initiated by a redox initiator system, such as ammonium persulfate (APS) and tetramethylethylenediamine (TMEDA). nih.gov

The properties of the resulting hydrogel, such as its swelling behavior and mechanical strength, are highly dependent on the ratio of the monomer to the crosslinker. kinampark.com For instance, in the synthesis of superporous hydrogels, the ratio of 3-sulfopropyl acrylate to PEGDA was found to significantly affect the swelling ratio. kinampark.com Studies have shown that hydrogels crosslinked with PEGDA exhibit good mechanical resilience and high compressibility. nih.gov

The choice of crosslinker also influences the properties of the hydrogel. For example, hydrogels crosslinked with BIS have been observed to have higher swelling ratios compared to those crosslinked with PEGDA under certain conditions. kinampark.com

| Crosslinker | Initiator System | Key Findings |

| Poly(ethylene glycol) diacrylate (PEGDA) | Ammonium persulfate (APS) / Tetramethylethylenediamine (TMEDA) | Good mechanical resilience and compressibility. nih.gov The ratio of monomer to PEGDA affects the swelling ratio. kinampark.com |

| N,N'-methylenebisacrylamide (BIS) | Not specified in detail | Higher swelling ratios compared to PEGDA-crosslinked hydrogels in certain pH conditions. kinampark.com |

This compound is a key monomer in the synthesis of superabsorbent and superporous hydrogels due to its hydrophilic nature. specialchem.com These hydrogels can absorb and retain extremely large amounts of water relative to their own mass.

Superporous hydrogels (SPHs) are characterized by a network of interconnected pores, which allows for very rapid swelling. kinampark.com The synthesis of SPHs based on poly(3-sulfopropyl acrylate, potassium salt) involves the use of a gas-forming agent, such as sodium bicarbonate, during the polymerization process. kinampark.com The decomposition of the blowing agent creates a porous structure within the hydrogel.

Research has demonstrated that by adjusting the formulation, such as the ratio of monomer to crosslinker and the inclusion of other comonomers, the swelling properties can be finely tuned. For example, in the synthesis of thermoresponsive superabsorbent hydrogels, copolymers of N-isopropyl acrylamide and this compound have been prepared. researchgate.net These hydrogels exhibit swelling behaviors that are dependent on temperature. By varying the ratio of the components, swelling ratios of up to 35,000% have been achieved. researchgate.net

The mechanical strength of these highly swollen hydrogels can be a challenge. kinampark.com However, strategies such as the formation of semi-interpenetrating polymer networks have been employed to improve their mechanical properties. kinampark.com

To enhance the mechanical properties of poly(this compound) hydrogels, especially in their highly swollen state, interpenetrating polymer networks (IPNs) and semi-interpenetrating polymer networks (semi-IPNs) have been developed. kinampark.com

A semi-IPN is formed when a linear polymer is entrapped within a crosslinked polymer network. In the case of poly(3-sulfopropyl acrylate, potassium salt), semi-IPNs have been synthesized by polymerizing the monomer in the presence of a linear polymer such as poly(vinyl alcohol) (PVA). kinampark.com The resulting semi-IPN superporous hydrogels have shown significantly improved mechanical strength compared to the conventional hydrogels. kinampark.com

For example, a study on semi-IPN superporous hydrogels based on poly(3-sulfopropyl acrylate, potassium salt) and PVA demonstrated that the inclusion of 5% w/w PVA resulted in a hydrogel with a swelling ratio of up to 40 times its original weight and a mechanical strength of over 200 g/cm² when fully swollen in an acidic medium. kinampark.com This indicates that the formation of semi-IPNs is an effective strategy for creating robust superabsorbent materials. kinampark.com

The properties of these semi-IPNs can be further tailored by adjusting the concentration of the linear polymer and the crosslinking density of the primary network. kinampark.com

Advanced Characterization Techniques for Poly Potassium 3 Sulphonatopropyl Acrylate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of the polymer, identifying functional groups, and assessing the success of polymerization and subsequent modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the molecular structure of poly(potassium 3-sulphonatopropyl acrylate). Both ¹H and ¹³C NMR are routinely employed.

For the monomer, Potassium 3-sulphonatopropyl acrylate (B77674), ¹H NMR spectra show characteristic peaks for the vinyl protons (CH₂=CH-) and the propyl chain protons (-O-CH₂-CH₂-CH₂-SO₃⁻). Upon polymerization, the disappearance of the vinyl proton signals is a key indicator of successful reaction.

In ¹H NMR analysis of the polymer, the spectra are typically recorded in a solvent like deuterium oxide (D₂O). amazonaws.com The resulting spectrum shows broad peaks corresponding to the polymer backbone and the propyl sulfonate side chains. amazonaws.com Analysis of these spectra can be used to calculate the percentage conversion of the monomer during polymerization and to determine the number-average molecular weight (Mn) by comparing the integrals of polymer peaks to those of a known standard or end-groups. amazonaws.com For derivatives, such as protected versions of the analogous poly(3-sulfopropyl methacrylate), NMR analysis in solvents like DMSO-d₆ is used to confirm structural integrity and monitor deprotection reactions, where shifts in specific proton signals indicate a change in the chemical environment. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound) in D₂O This table is illustrative, and actual chemical shifts can vary based on solvent, polymer concentration, and molecular weight.

| Proton Assignment | Typical Chemical Shift (ppm) | Description |

| -CH₂- (backbone) | 1.5 - 1.9 | Methylene protons in the main polymer chain. |

| -CH- (backbone) | 2.2 - 2.6 | Methine proton in the main polymer chain. |

| -O-CH₂- | 4.1 - 4.3 | Methylene protons adjacent to the ester oxygen. |

| -CH₂-CH₂-CH₂- | 2.0 - 2.2 | Central methylene protons of the propyl group. |

| -CH₂-SO₃⁻ | 2.9 - 3.1 | Methylene protons adjacent to the sulfonate group. |

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbon of the ester group, the carbons of the polymer backbone, and the carbons in the propyl sulfonate side chain.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the polymer structure. The FTIR spectrum of poly(this compound) displays several key absorption bands that confirm its chemical composition.

The presence of the ester carbonyl group (C=O) is confirmed by a strong absorption band typically around 1730 cm⁻¹. nih.gov The sulfonate group (SO₃⁻) gives rise to characteristic symmetric and asymmetric stretching vibrations. Specifically, the asymmetric and symmetric S=O stretching vibrations are observed in the regions of 1200-1180 cm⁻¹ and 1040-1030 cm⁻¹, respectively. The C-O stretching of the ester group is also visible. FTIR is also a valuable tool for studying chemical changes in the polymer, such as in the formation of derivatives where new bands may appear, like the band at 2127 cm⁻¹ corresponding to a sulfonyl azide functional group in a modified version of a related polymer. acs.org

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1730 |

| S=O | Asymmetric Stretching | ~1200 |

| S=O | Symmetric Stretching | ~1040 |

| C-O | Stretching | ~1150 |

| C-H (backbone) | Stretching | 2900 - 3000 |

Molecular Weight and Distribution Analysis

Determining the molecular weight and its distribution is critical as these parameters significantly influence the polymer's physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. The method separates polymer chains based on their hydrodynamic volume in solution. For charged polymers like poly(this compound), the mobile phase must contain salt to suppress polyelectrolyte effects and ensure separation is based on size alone.

GPC analysis provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. For protected, non-ionic derivatives of related polymers like poly(3-sulfopropyl methacrylate), GPC is more straightforward and molecular weights are often reported as equivalents to a known standard, such as poly(methyl methacrylate) (PMMA). acs.org

Light scattering techniques are non-invasive methods used to characterize polymers in solution.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. It is an absolute method for determining the weight-average molecular weight (Mw) without the need for column calibration. SLS can also provide the radius of gyration (Rg), which is a measure of the polymer chain's size. The technique has been used for in-line monitoring of the formation of hydrogel systems. mdpi.com

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time. These fluctuations are caused by the Brownian motion of the polymer coils or particles in solution. DLS analysis yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the polymer can be calculated using the Stokes-Einstein equation. DLS is particularly useful for characterizing the size of self-assembled structures, such as nanogels or micelles formed by derivatives of poly(this compound). researchgate.net

Table 3: Information Obtained from Light Scattering Techniques

| Technique | Primary Measurement | Derived Parameters | Application Example |

| Static Light Scattering (SLS) | Time-averaged scattered light intensity vs. angle | Weight-Average Molecular Weight (Mw), Radius of Gyration (Rg), Second Virial Coefficient (A₂) | Determining absolute molecular weight of the polymer in solution. mdpi.com |

| Dynamic Light Scattering (DLS) | Time-dependent fluctuations in scattered light intensity | Translational Diffusion Coefficient (D), Hydrodynamic Radius (Rh), Size Distribution | Characterizing the size of nanogels or polymeric micelles in aqueous media. researchgate.net |

Morphological and Microstructural Characterization

The performance of poly(this compound), especially in applications like hydrogels, is heavily dependent on its morphology and microstructure.

Hydrogels based on this polymer are often characterized by their swelling behavior, which provides insight into the crosslink density and polymer-solvent interactions. researchgate.netnih.gov The degree of swelling can be measured gravimetrically in different solvents or solutions. nih.gov

The mechanical properties of the swollen hydrogel network, which reflect its microstructure, can be evaluated using techniques like rheometry or dynamic mechanical thermal analysis (DMTA). researchgate.net Rheological measurements can determine the storage modulus (G') and loss modulus (G''), providing information on the gel's elasticity and strength. researchgate.net

For visualizing the morphology of polymer derivatives, such as nanogels or other nanostructures, high-resolution imaging techniques are employed. Transmission Electron Microscopy (TEM) can provide direct images of the size and shape of nanoparticles formed from related polymers. amazonaws.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) is a critical technique for examining the morphology and porous structure of hydrogels based on Poly(this compound). Studies on semi-interpenetrating polymer network (semi-IPN) superporous hydrogels (SPHs) containing this polymer utilize SEM to visualize the internal architecture. These analyses reveal the interconnected porous structures that are essential for the high swelling ratios and rapid swelling kinetics characteristic of these materials. The insights gained from SEM imaging help in understanding how synthesis parameters influence the final network structure of the hydrogel.

While SEM provides detailed surface and cross-sectional morphology, Transmission Electron Microscopy (TEM) is typically used for higher-resolution imaging of the internal structure at the nanoscale. However, in the reviewed scientific literature, specific studies employing TEM for the direct characterization of Poly(this compound) homopolymers or its immediate derivatives were not prominently featured.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of polymer materials at the nanoscale. For hydrogels incorporating Poly(this compound), AFM provides detailed information about surface roughness, texture, and nanoscale features without requiring conductive coatings.

Research on double-network (DN) hydrogels has employed AFM to visualize heterogeneous surface topography and understand frictional and adhesive characteristics. acs.org In these complex systems, which can include a network of Poly(3-sulfopropyl acrylate, potassium salt), AFM reveals a grain-like surface topography. acs.org The technique can be operated in quantitative imaging modes to map not only the topography but also local stiffness and adhesion across the hydrogel surface. This approach is crucial for relating the hydrogel's microstructure to its tribological and lubrication properties, particularly how they respond to external stimuli like changes in salt concentration. acs.org

Porosity and Pore Size Distribution Analysis (e.g., Nitrogen Sorption)

The porosity and surface area of Poly(this compound)-based materials are critical parameters, especially for applications in adsorption and as superporous hydrogels. Research involving molecularly imprinted polymers (MIPs) and semi-IPN superporous hydrogels based on this polymer has highlighted the importance of a porous morphology. uky.edu In such studies, a greater surface area and higher porosity are directly linked to enhanced adsorption capacity and performance. uky.edu

Nitrogen sorption analysis, commonly known as Brunauer–Emmett–Teller (BET) analysis, is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. While the literature emphasizes the porous nature of certain PKSP derivatives and their composites, specific quantitative data from nitrogen sorption experiments, such as BET surface area values or detailed pore size distribution curves, are not extensively detailed in the reviewed sources for the homopolymer itself.

Thermal and Mechanical Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of polymers. For hydrogels containing 3-Sulfopropyl acrylate potassium salt (SPA), TGA reveals a multi-stage degradation process. A study on a hydrogel based on hydroxypropyl methylcellulose grafted with acrylamide (B121943) and SPA identified three main stages of mass loss (ML).

The thermal degradation profile is detailed in the table below:

| Degradation Stage | Temperature Range (°C) | Maximum Temperature (°C) | Average Mass Loss (%) | Description |

| Stage 1 | 48.2 – 222.6 | 77.2 | 10.9 | Loss of absorbed and bound water. researchgate.net |

| Stage 2 | 222.6 – 416.5 | 384.7 | 42.3 | Pyrolytic degradation of polymer chains. researchgate.net |

| Stage 3 | 491.7 – 752.0 | 433.3 | 14.6 | Further degradation and carbonization of the material. researchgate.net |

This multi-stage decomposition is characteristic of complex hydrogel structures, where different components degrade at distinct temperature ranges. Similar TGA studies on related poly(3-sulfopropyl methacrylate) derivatives also show distinct thermal behaviors, confirming that TGA is a crucial tool for assessing the stability of these polymers. uky.edu

Dynamic Mechanical Thermal Analysis (DMTA) / Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA), also known as Dynamic Mechanical Thermal Analysis (DMTA), is a powerful technique for characterizing the viscoelastic properties of polymers, such as the storage modulus (E' or G') and loss modulus (E'' or G''), as a function of temperature, time, or frequency. The storage modulus represents the elastic response and energy storage of the material, while the loss modulus indicates the viscous response and energy dissipation as heat.

This analysis is fundamental for understanding how mechanical properties change across transitions like the glass transition temperature (Tg) and for assessing the curing process or network structure of thermosets and hydrogels. Despite its importance for polymer characterization, specific studies detailing the DMTA or DMA results for Poly(this compound) homopolymers or its derivatives were not identified in the reviewed literature.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for investigating thermal transitions in polymers, such as the glass transition temperature (Tg) and the lower critical solution temperature (LCST) in responsive hydrogels.

For a hydrogel of poly-(3-sulfopropyl acrylate potassium) crosslinked with PEGDA (pAESO₃), DSC analysis shows that key thermal properties are largely retained even after undergoing common sterilization procedures. Upon initial heating, decomposition is observed at approximately 270 °C. The glass transition temperature (Tg) shows slight variations depending on the sterilization method, indicating minor changes to the polymer network. For instance, gamma sterilization and autoclaving led to a slight increase in Tg, which may be attributed to additional crosslinking induced by the processes.

The table below summarizes the effect of different sterilization methods on the glass transition temperature of a pAESO₃-PEGDA₅₇₅ hydrogel.

| Sterilization Method | Glass Transition Temperature (Tg) [°C] |

| Unsterilized | 126.9 ± 1.6 |

| Autoclaved | 131.2 ± 2.4 |

| Ethylene Oxide (ETO) | 127.3 ± 1.1 |

| Gamma Irradiation | 130.6 ± 1.2 |

Data sourced from a study on pAESO₃-PEGDA₅₇₅ hydrogels.

These findings demonstrate the utility of DSC in confirming the thermal stability of the hydrogel for biomedical applications where sterilization is a mandatory step.

Solution and Colloidal Properties

The behavior of poly(this compound) in solution is dictated by its polyelectrolyte nature, arising from the sulfonate groups along the polymer chain. These anionic groups lead to complex interactions with solvents and ions, influencing the polymer's conformation and macroscopic properties.

Electrophoretic mobility and zeta potential are crucial parameters for understanding the electrostatic properties of poly(this compound) particles or molecules in a solution. The sulfonate groups (-SO₃⁻) on the polymer backbone impart a negative charge, leading to the formation of an electrical double layer in a polar solvent.

The swelling behavior of hydrogels based on poly(this compound) is a key characteristic, particularly for applications in areas such as superabsorbents and drug delivery. The equilibrium swelling ratio (ESR), which is the ratio of the weight of the swollen gel to its dry weight, is a measure of the hydrogel's capacity to absorb and retain fluids.

The swelling of these hydrogels is driven by the osmotic pressure difference between the interior of the gel and the external solution, which arises from the mobile counter-ions (K⁺) associated with the fixed sulfonate groups on the polymer network. The extent of swelling is influenced by several factors, including the crosslink density, the ionic strength of the swelling medium, and the nature of the solvent.

Research has shown that hydrogels composed of poly(this compound-co-acrylic acid) exhibit significant swelling in water. The swelling capacity in water increases with a higher content of potassium 3-sulfopropyl acrylate (KSPA) due to the ionic nature of the KSPA monomer, which dissociates in the swelling medium and creates an osmotic pressure difference. researchgate.net For instance, a hydrogel with 100 mol% KSPA showed a swelling in water of 152 g/g, while a copolymer with 20 mol% KSPA had a swelling of 93 g/g. researchgate.net

Swelling of Poly(KSPA-co-AA) Hydrogels in Water

| Sample Code | AA (mol%) | KSPA (mol%) | Swelling in Water (g/g) |

|---|---|---|---|

| KSPA100 | 0 | 100 | 152 |

| KSPA80 | 20 | 80 | 123 |

| KSPA65 | 35 | 65 | 118 |

| KSPA50 | 50 | 50 | 116 |

| KSPA35 | 65 | 35 | 101 |

| KSPA20 | 80 | 20 | 93 |

Furthermore, the swelling behavior of these hydrogels is significantly affected by the solvent composition in mixed solvent systems. Studies on poly(3-sulfopropyl acrylate, potassium salt-co-acrylic acid) hydrogels have demonstrated "overentrant" swelling behavior in binary mixtures of water with various polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). researchgate.net This phenomenon, where the swelling in a mixed solvent is higher than in either of the pure solvents, is attributed to the complex interplay of polymer-solvent interactions, ionic interactions, and electrostatic forces. researchgate.net

Sterilization processes, which are crucial for biomedical applications, can also impact the swelling properties of poly(3-sulfopropyl acrylate potassium) hydrogels. One study found that while autoclaving and ethylene oxide (ETO) sterilization had no significant effect on the degree of swelling, gamma sterilization led to a reduced swelling ratio. nih.gov This reduction is likely due to additional crosslinking of the polymer network induced by the high-energy radiation. nih.gov

Effect of Sterilization on the Degree of Swelling of pAESO₃-PEGDA₅₇₅ Hydrogels

| Sterilization Method | Degree of Swelling (q) | Time to Equilibrium (min) |

|---|---|---|

| Untreated | 7.5 ± 0.5 | 390 |

| Autoclaved | Similar to untreated | - |

| ETO Sterilization | Similar to untreated | - |

| Gamma Sterilization | 5.7 ± 0.9 | 270 |

Rheology is the study of the flow and deformation of matter. For poly(this compound) gels and solutions, rheological characterization provides valuable information about their viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic component and the ability of the material to store energy, while the loss modulus represents the viscous component and the energy dissipated as heat.

Rheometrical testing of swollen hydrogels of poly(potassium 3-sulfopropyl acrylate-co-acrylic acid) has been employed to evaluate their modulus. researchgate.net In a study on poly(3-sulfopropyl acrylate potassium) hydrogels crosslinked with PEGDA, uniaxial compression testing was used to determine the compressive modulus (E). nih.gov The untreated reference hydrogel exhibited a compressive modulus of 0.0051 ± 0.0005 MPa. nih.gov After rehydration following sterilization procedures, a slight decrease in the compression modulus was observed. nih.gov

The rheological properties of these hydrogels are critical for their application in fields such as biomedical engineering, where the mechanical behavior of the material is of utmost importance. nih.gov For instance, in tissue engineering, the hydrogel scaffold must possess appropriate mechanical properties to support cell growth and tissue regeneration. The viscoelastic nature of these hydrogels allows them to exhibit both solid-like and liquid-like behavior, which can be tuned by altering the polymer concentration, crosslink density, and the surrounding environment.

Theoretical and Computational Investigations of Potassium 3 Sulphonatopropyl Acrylate Systems

Molecular Dynamics (MD) Simulations of Polymer Chain Conformations

Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational behavior of polymer chains at an atomic level. mdpi.com For poly(potassium 3-sulphonatopropyl acrylate), MD simulations can provide detailed insights into how the polymer chain folds and moves in different environments. These simulations model the interactions between all atoms in the system, including the polymer, solvent molecules, and any dissolved ions.

In a typical MD simulation of poly(this compound), the initial step involves constructing a digital model of a single polymer chain or multiple chains. This model is then placed in a simulation box filled with a chosen solvent, commonly water, to replicate experimental conditions. The interactions between atoms are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system based on the positions of the atoms.

Researchers can use MD simulations to investigate several key aspects of the polymer's conformational behavior:

Chain Flexibility and Stiffness: The simulations can reveal the intrinsic flexibility of the poly(this compound) backbone and how it is influenced by the bulky and charged sulphonatopropyl side groups.

Influence of Ionic Strength: The conformation of polyelectrolytes like poly(this compound) is highly sensitive to the concentration of salts in the surrounding solution. mdpi.com MD simulations can model how the polymer chain expands or collapses in response to changes in ionic strength due to the screening of electrostatic repulsions between the negatively charged sulfonate groups. mdpi.com

| Simulation Parameter | Description | Insights Gained |

| Force Field | A set of equations and parameters that describe the potential energy of the system based on atomic positions. | Accuracy of the simulation in representing the real-world behavior of the polymer. |

| Solvent Model | A representation of the solvent molecules (e.g., water) in the simulation. | Understanding the role of solvent-polymer interactions on chain conformation. |

| Ionic Concentration | The concentration of dissolved salts in the simulation box. | Elucidating the effect of electrostatic screening on the polymer's shape and size. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Assessing the stability and dynamics of the polymer under different environmental conditions. |

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is particularly useful for predicting the reactivity of monomers like potassium 3-sulphonatopropyl acrylate (B77674) by calculating various electronic properties. mdpi.com DFT calculations can provide a deeper understanding of the monomer's chemical behavior and its propensity to undergo polymerization.

Conceptual DFT provides a framework to quantify the reactivity of a molecule through a set of descriptors derived from the variation of energy with respect to the number of electrons. researchgate.net These reactivity indices can be calculated for this compound to predict its behavior in chemical reactions.

Key DFT-derived reactivity indices include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com A higher electrophilicity index suggests a greater tendency to act as an electrophile.

Nucleophilicity Index (N): This index measures the ability of a molecule to donate electrons. mdpi.com A higher nucleophilicity index indicates a stronger nucleophile.

Fukui Functions: These functions describe the change in electron density at a particular point in a molecule when an electron is added or removed. They can be used to identify the most reactive sites within the this compound monomer, such as the carbon-carbon double bond in the acrylate group, which is the primary site for radical attack during polymerization.

By performing DFT calculations, researchers can construct a detailed picture of the monomer's reactivity. For example, the calculations can pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack, providing valuable information for designing and controlling polymerization reactions.

| DFT Reactivity Index | Information Provided | Relevance to this compound |

| HOMO Energy | Electron-donating ability | Indicates the monomer's potential as a nucleophile. |

| LUMO Energy | Electron-accepting ability | Indicates the monomer's potential as an electrophile. |

| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | Overall electrophilic nature | Predicts how the monomer will interact with electron-rich species. |

| Nucleophilicity Index (N) | Overall nucleophilic nature | Predicts how the monomer will interact with electron-poor species. |

| Fukui Functions | Localized reactivity | Identifies the specific atoms within the monomer that are most likely to participate in a chemical reaction. |

Computational Modeling of Polymerization Processes and Mechanisms

Computational modeling provides a powerful tool to investigate the complex processes and mechanisms of polymerization. For this compound, these models can simulate the chain growth process, offering insights into the kinetics and thermodynamics of the reaction.

One approach to modeling polymerization is through the use of reactive force fields (ReaxFF) within a molecular dynamics framework. Unlike standard MD simulations with non-reactive force fields, ReaxFF allows for the formation and breaking of chemical bonds during the simulation. escholarship.org This enables the direct simulation of the polymerization process, from the initial radical attack on a monomer to the propagation of the polymer chain. A ReaxFF for acrylate polymerization would be parameterized against quantum chemistry calculations, such as DFT, to accurately describe the reaction energetics. escholarship.org

Another computational approach is kinetic modeling , which uses a set of differential equations to describe the rates of the various reactions involved in the polymerization process (initiation, propagation, termination, and chain transfer). These models can predict how the rate of polymerization and the properties of the resulting polymer (e.g., molecular weight distribution) are affected by factors such as monomer concentration, initiator concentration, and temperature.

For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) , kinetic simulations can be particularly valuable. They can be used to optimize the reaction conditions to achieve a well-defined polymer with a narrow molecular weight distribution. These simulations would account for the activation and deactivation steps that are characteristic of ATRP.

| Modeling Technique | Description | Applications for this compound Polymerization |

| Reactive Force Field (ReaxFF) MD | Molecular dynamics simulations that allow for the formation and breaking of chemical bonds. | Simulating the step-by-step process of chain growth at the atomic level. Visualizing the reaction pathways and transition states. |

| Kinetic Modeling | A set of mathematical equations that describe the rates of different reactions in the polymerization process. | Predicting the overall rate of polymerization. Determining the evolution of molecular weight and polydispersity. Optimizing reaction conditions. |

| Quantum Chemistry (DFT) | Calculations of reaction energies and activation barriers for elementary polymerization steps. | Providing accurate thermodynamic and kinetic parameters for use in kinetic models and for parameterizing reactive force fields. |

Simulation of Solvent Effects on Polymer Conformation and Swelling

The interaction with solvents is a critical factor determining the conformation and properties of poly(this compound), particularly in the form of hydrogels. Computational simulations can provide a molecular-level understanding of how different solvents affect the polymer's structure and its ability to swell.

Molecular dynamics (MD) simulations are well-suited for studying solvent effects. By simulating the polymer in various solvent environments (e.g., pure water, water-alcohol mixtures, or organic solvents), researchers can observe how the polymer chain conformation changes. For instance, in a good solvent, where polymer-solvent interactions are favorable, the polymer chain will be more extended. Conversely, in a poor solvent, the polymer will tend to collapse into a more compact conformation to minimize unfavorable interactions with the solvent.

For hydrogels based on poly(this compound), simulations can be used to investigate the swelling behavior. Swelling is the process by which a hydrogel absorbs a large amount of solvent, leading to a significant increase in its volume. The degree of swelling is governed by a balance of forces, including the osmotic pressure driving solvent into the hydrogel and the elastic restoring force of the polymer network.

Simulations can help to elucidate the molecular mechanisms behind swelling by:

Analyzing Solvent Distribution: Mapping the concentration of solvent molecules within and around the polymer network.

Investigating Ion-Polymer Interactions: In aqueous solutions, the interactions between the potassium counterions, the sulfonate groups, and water molecules play a crucial role in swelling.

Calculating the Free Energy of Swelling: Determining the thermodynamic driving forces for the swelling process.

Hydrogels based on acrylic acid and 3-sulfopropyl acrylate have been observed to exhibit "overentrant" swelling behavior in mixed solvents, where the swelling is greater in the mixture than in either of the pure solvents. researchgate.net This complex behavior can be investigated using computational models that can capture the intricate interplay of polymer-solvent and solvent-solvent interactions.

| Solvent Property | Effect on Polymer Conformation and Swelling | Simulation Insights |

| Polarity | Polar solvents will generally be good solvents for the highly polar poly(this compound), leading to more extended conformations and greater swelling. | MD simulations can quantify the extent of chain expansion and solvent uptake in solvents of varying polarity. |

| Dielectric Constant | A higher dielectric constant of the solvent can better screen the electrostatic repulsions between the sulfonate groups, potentially leading to a more compact conformation. | Simulations can model the effect of the dielectric constant on the electrostatic interactions within the polymer chain. |

| Hydrogen Bonding Capacity | Solvents that can form hydrogen bonds with the sulfonate and acrylate groups will have strong interactions with the polymer, promoting swelling. | MD simulations can identify and quantify the hydrogen bonds between the polymer and solvent molecules. |

| Mixed Solvent Composition | The conformation and swelling can be highly dependent on the composition of mixed solvents, sometimes leading to non-ideal behavior like overentrant swelling. researchgate.net | Simulations can explore the microscopic origins of these complex swelling phenomena by analyzing the local solvent composition around the polymer chains. |

Applications in Advanced Materials Science and Engineering

Hydrogel-Based Technologies

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. The incorporation of Potassium 3-sulphonatopropyl acrylate (B77674) into hydrogel formulations enhances their properties and expands their utility in various biomedical applications.

Hydrogels synthesized from Potassium 3-sulphonatopropyl acrylate are promising materials for drug delivery systems, particularly those that utilize an ion-exchange mechanism for controlled release. nih.govresearchgate.net The negatively charged sulfonate groups on the polymer backbone can interact with positively charged drug molecules, effectively loading them into the hydrogel matrix. The release of the drug can then be triggered by changes in the ionic environment, such as the physiological conditions in the body. This allows for a sustained and targeted release of therapeutic agents, improving their efficacy and reducing potential side effects. The sulfonate function is of high interest in the development of innovative drug delivery systems and medical device coatings. nih.gov

A study on poly-(3-sulfopropyl acrylate potassium) (pAESO3) hydrogels crosslinked with polyethylene glycol diacrylate (PEGDA) highlighted their potential for ion-exchange controlled drug release. nih.gov The research demonstrated that these hydrogels exhibit good mechanical resilience, high compressibility, and non-excessive swelling behavior, all of which are crucial properties for a reliable drug delivery vehicle. nih.gov

Table 1: Swelling Behavior of pAESO3-PEGDA Hydrogels

| Sterilization Method | Equilibrium Degree of Swelling (q) | Swelling Rate |

|---|---|---|

| Untreated | 7.5 ± 0.5 | - |

| Autoclaved | Similar to untreated | - |

| Ethylene Oxide (ETO) Sterilization | Similar to untreated | Slightly faster |

| Gamma Sterilization | Lower than untreated | - |

This table illustrates the effect of different sterilization methods on the swelling properties of the hydrogel, an important consideration for biomedical applications. nih.gov

In the field of tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. Hydrogels containing this compound are being investigated for this purpose due to their biocompatibility and ability to mimic the extracellular matrix. nih.gov The sulfonate groups can interact with cell adhesion proteins and growth factors, promoting cell attachment, proliferation, and differentiation. The high water content and porous nature of these hydrogels facilitate the transport of nutrients and waste products, which is essential for cell viability. Research has highlighted the use of 3-sulfopropyl acrylate potassium in the fabrication of scaffolds for tissue engineering applications. sigmaaldrich.com

The properties of this compound-based hydrogels make them well-suited for wound healing applications and as coatings for biomedical interfaces. nih.gov Their high water content helps to maintain a moist wound environment, which is conducive to healing. Furthermore, their soft and flexible nature allows them to conform to the wound bed, providing protection and promoting tissue repair. Hydrogels based on polymerized acrylate-based sulfonates have been identified as promising for use in wound dressings. nih.gov The monomer has been polymerized to create a hydrogel test bed for studying in vitro wound infection models. chemicalbook.com

This compound is a key monomer in the synthesis of superabsorbent polymers (SAPs). specialchem.com These materials can absorb and retain extremely large amounts of a liquid relative to their own mass. The presence of the ionic sulfonate groups leads to strong electrostatic repulsion between the polymer chains, allowing the network to expand and absorb significant volumes of water. This property is utilized in a wide range of industrial applications, including agriculture, and personal hygiene products. The monomer has been used in the preparation of thermoresponsive super water absorbent hydrogels, superporous hydrogels (SPH), and SPH-based composites. chemicalbook.com

Membrane Science and Separation Technologies

The unique properties of this compound are also leveraged in the development of advanced membranes for various separation processes.

Membrane fouling, the undesirable deposition of suspended or dissolved substances on a membrane surface, is a major challenge in water treatment and filtration. The incorporation of this compound into membrane materials can significantly improve their resistance to fouling. The hydrophilic sulfonate groups attract a layer of water to the membrane surface, creating a physical barrier that prevents the adhesion of foulants.

In a study, a related compound, 3-sulfopropyl methacrylate potassium, was grafted onto a commercial thin-film composite polyamide reverse osmosis membrane. mdpi.com This modification resulted in a significant increase in the hydrophilicity of the membrane, as evidenced by a decrease in the water contact angle. mdpi.com

Table 2: Effect of Surface Modification on Membrane Properties

| Membrane Sample | Water Contact Angle (°) | Water Flux (L m⁻² h⁻¹) |

|---|---|---|

| Pristine (MH0) | 58 | 57.1 |

| Modified (MH3) | 10 | 71.2 |

This table demonstrates the enhanced hydrophilicity and water flux of a reverse osmosis membrane after modification with a sulfopropyl-containing monomer. mdpi.com

The increased hydrophilicity not only improved the water flux but also imparted excellent antifouling properties, with a 99% resistance against the adhesion of common bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.com This highlights the potential of incorporating sulfonate-containing acrylates in the development of high-performance, fouling-resistant membranes for water purification.

Ion-Exchange Resins for Water Purification and Metal Recovery

The incorporation of this compound into polymer networks is a key strategy for creating high-performance ion-exchange resins. The pendant sulfonate groups (-SO₃⁻) act as active sites for the capture of positively charged ions, making these resins highly effective for water purification and the recovery of valuable metals from industrial effluents.

The mechanism of ion exchange relies on the electrostatic attraction between the negatively charged sulfonate groups on the resin and cationic species in the surrounding solution. This reversible process allows for the selective removal of heavy metal ions, which are a significant environmental concern. Research into hydrogels and resins containing sulfonic acid groups has demonstrated their efficacy in adsorbing a variety of metal ions. The efficiency of this removal is often dependent on factors such as the pH of the solution, the concentration of the metal ions, and the specific composition of the resin. mdpi.comresearchgate.netnih.govekb.egacademicjournals.org

The performance of these ion-exchange resins can be quantified by their ion-exchange capacity and the removal efficiency for specific metals. The ion-exchange capacity is a measure of the number of active sites available for binding metal ions and is typically expressed in milliequivalents per gram (meq/g) of the dry resin.

| Metal Ion | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH |

|---|---|---|---|

| Lead (Pb²⁺) | 150 - 350 | >95 | 4.5 - 5.0 |

| Copper (Cu²⁺) | 50 - 150 | 90 - 98 | 5.0 - 6.0 |

| Cadmium (Cd²⁺) | 80 - 200 | 92 - 97 | 5.0 - 6.5 |

| Nickel (Ni²⁺) | 40 - 100 | 85 - 95 | 5.5 - 6.5 |

| Chromium (Cr³⁺/Cr⁶⁺) | 70 - 180 | 88 - 96 | 4.0 - 5.5 |

Development of Proton-Exchange Membranes (PEMs)

Proton-exchange membranes are a critical component of various electrochemical devices, most notably fuel cells. The primary function of a PEM is to conduct protons from the anode to the cathode while preventing the passage of fuel and oxidant. The incorporation of this compound into polymer backbones is a promising approach for the development of novel PEMs. The sulfonic acid groups, once in their acidic form (-SO₃H), provide the necessary sites for proton conduction.

A key area of research is the development of PEMs based on the copolymerization of monomers like this compound with mechanically robust polymers such as polyvinylidene fluoride (PVDF). These composite membranes aim to combine the high proton conductivity imparted by the sulfonate groups with the excellent thermal and chemical stability of the host polymer.

| Membrane Composition | Proton Conductivity (S/cm) | Methanol Permeability (cm²/s) | Operating Temperature (°C) |

|---|---|---|---|

| Sulfonated PVDF copolymer | 0.05 - 0.15 | 10⁻⁷ - 10⁻⁶ | 25 - 80 |

| Nafion® 117 (Reference) | ~0.1 | ~10⁻⁶ | ~80 |

Surface Engineering and Coatings

The unique properties of polymers derived from this compound make them highly suitable for a variety of surface engineering and coating applications.

Antistatic Coatings and Materials

Static electricity accumulation on the surface of insulating materials can lead to numerous problems, including dust attraction, electrostatic discharge (ESD) that can damage sensitive electronic components, and potential ignition hazards in flammable environments. The incorporation of polymers containing this compound into coatings is an effective strategy to mitigate these issues.

The sulfonate groups in the polymer are ionic and can attract and retain moisture from the atmosphere, which forms a conductive layer on the surface of the material. This conductive layer allows for the dissipation of static charges, thereby reducing the surface resistivity of the material. Anionic antistatic agents, such as those based on sulfonates, are known to be effective in reducing surface resistance. inchr-esd.commantsen.comeuroplas.com.vn The effectiveness of an antistatic coating is determined by its surface resistivity, with lower values indicating better antistatic performance.

| Coating Type | Surface Resistivity (Ω/sq) | Relative Humidity (%) |

|---|---|---|

| Uncoated Polymer | > 10¹² | 40 - 60 |

| Polymer with Anionic Antistatic Coating | 10⁹ - 10¹¹ | 40 - 60 |

| Conductive Polymer Coating | 10⁶ - 10⁹ | 40 - 60 |

Lubricating Coatings

While the use of this compound in traditional industrial lubricating coatings is not extensively documented, hydrogels synthesized from this monomer have shown promise in biomedical applications where lubricity is crucial. These hydrogels can hold a significant amount of water, creating a highly lubricious surface that can reduce friction between biological tissues and medical devices. nih.govrsc.org This property is particularly valuable for applications such as coatings for catheters and other implantable devices to improve biocompatibility and reduce tissue damage. The lubricating effect is attributed to the aqueous layer maintained at the hydrogel surface by the hydrophilic sulfonate groups.

Enhancement of Adhesion in Hydrogel Adhesives

The development of hydrogel-based adhesives is a rapidly growing area of research, with applications ranging from biomedical wound dressings to soft robotics. The incorporation of charged monomers like this compound into the hydrogel network can significantly enhance their adhesive properties.

| Adhesive Type | Peel Strength (N/m) | Tack (N) |